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molecular formula C12H16N2O2 B8349629 4-{[Bis-(2-hydroxyethyl)-amino]-methyl)benzonitrile

4-{[Bis-(2-hydroxyethyl)-amino]-methyl)benzonitrile

Cat. No. B8349629
M. Wt: 220.27 g/mol
InChI Key: OPWCJOYJPCILQJ-UHFFFAOYSA-N
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Patent
US06358980B1

Procedure details

4-{[Bis-(2-hydroxyethyl)-amino]-methyl}benzonitrile was prepared according to the general method as outlined in Example 1 (Step 4) starting from diethanolamine (10.2 g, 97 mmol) and α-bromo-p-tolunitrile (15.8 g, 81 mmol). Yield, (68%); white solid; mp 163° C. MS: 221.2 (M+H)+
Quantity
10.2 g
Type
reactant
Reaction Step One
Quantity
15.8 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]([CH2:5][CH2:6][OH:7])[CH2:2][CH2:3][OH:4].Br[CH2:9][C:10]1[CH:15]=[CH:14][C:13]([C:16]#[N:17])=[CH:12][CH:11]=1>>[OH:4][CH2:3][CH2:2][N:1]([CH2:9][C:10]1[CH:15]=[CH:14][C:13]([C:16]#[N:17])=[CH:12][CH:11]=1)[CH2:5][CH2:6][OH:7]

Inputs

Step One
Name
Quantity
10.2 g
Type
reactant
Smiles
N(CCO)CCO
Step Two
Name
Quantity
15.8 g
Type
reactant
Smiles
BrCC1=CC=C(C=C1)C#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Yield

Outcomes

Product
Name
Type
product
Smiles
OCCN(CCO)CC1=CC=C(C#N)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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